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Compound of Interest

2-Methyl 4-
Compound Name:
benzyloxybenzaldehyde

Cat. No.: B026560

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis,
and potential biological relevance of 2-Methyl-4-benzyloxybenzaldehyde. Due to the limited
availability of experimental data for this specific compound, this document also includes
comparative data from its close structural isomer, 4-benzyloxybenzaldehyde, to provide
valuable context and estimates for its physicochemical properties. All data for isomers are
clearly identified.

Core Chemical Properties

2-Methyl-4-benzyloxybenzaldehyde, with the CAS number 101093-56-5, is an aromatic
aldehyde.[1] Its structure features a benzaldehyde ring substituted with a methyl group at the 2-
position and a benzyloxy group at the 4-position. These functional groups are key to its
chemical reactivity and potential applications in organic synthesis.

Physicochemical Data

Quantitative data for 2-Methyl-4-benzyloxybenzaldehyde and its isomer are summarized below
for easy comparison.
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2-Methyl-4- 4-Benzyloxybenzaldehyde
Property
benzyloxybenzaldehyde (Isomer)
2-methyl-4- 4-
IUPAC Name (phenylmethoxy)benzaldehyde  (phenylmethoxy)benzaldehyde
[1] [2]
4-Benzyloxy-2-
p-(Benzyloxy)benzaldehyde,
Synonyms methylbenzaldehyde, 4-
Benzyl 4-formylphenyl ether[2]
Benzyloxy-o-tolualdehyde
CAS Number 101093-56-5[1] 4397-53-9[2][3]

Molecular Formula

C15H1402[1]

C14H1202[2][3][4]

Molecular Weight 226.27 g/mol [1] 212.24 g/mol [3][4]
Pale yellow to light brown solid  Creamish to yellow crystalline
Appearance .
(predicted) powder
Melting Point No experimental data available  71-74 °C[3]
Boiling Point No experimental data available  197-199 °C @ 11 mmHg
Soluble in organic solvents like
Solubility ethanol and dichloromethane Soluble in organic solvents

(predicted)

Spectral Data

Detailed experimental spectral data for 2-Methyl-4-benzyloxybenzaldehyde is not readily

available. The following sections describe the expected spectral characteristics based on its

structure and provide data for the related isomer, 4-benzyloxybenzaldehyde, for reference.

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¢ IH NMR: The proton NMR spectrum of 2-Methyl-4-benzyloxybenzaldehyde is expected to

show signals for the aldehydic proton (around 9-10 ppm), aromatic protons on both the

benzaldehyde and benzyl rings (typically in the 7-8 ppm region), the methylene protons of

the benzyloxy group (around 5 ppm), and the methyl protons (around 2-3 ppm).
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e 13C NMR: The carbon NMR spectrum should exhibit a characteristic signal for the carbonyl
carbon of the aldehyde (around 190 ppm). Other signals would correspond to the aromatic
carbons and the methylene and methyl carbons.

1.2.2. Infrared (IR) Spectroscopy

The IR spectrum of 2-Methyl-4-benzyloxybenzaldehyde is predicted to display characteristic
absorption bands for its functional groups:

A strong C=0 stretching vibration for the aldehyde group around 1700 cm~1.

C-H stretching vibrations for the aromatic rings and the aldehyde C-H bond (around 2700-
2800 cm~* and 3000-3100 cm™1).

C-O-C stretching vibrations for the ether linkage.

C-H bending vibrations for the methyl and methylene groups.

The NIST WebBook provides an IR spectrum for the isomer, 4-(phenylmethoxy)benzaldehyde.
[2]

1.2.3. Mass Spectrometry (MS)

The mass spectrum of 2-Methyl-4-benzyloxybenzaldehyde would show the molecular ion peak
(M+) at m/z 226. Key fragmentation patterns would likely involve the loss of the benzyl group or
the formyl group.

Synthesis and Reactivity
Experimental Synthesis Protocol (Adapted from 4-
Benzyloxybenzaldehyde)

A common method for the synthesis of benzyloxybenzaldehydes is the Williamson ether
synthesis. The following is a representative protocol adapted from the synthesis of 4-
benzyloxybenzaldehyde, which can be modified for the synthesis of the 2-methyl analog.[4]

Starting Materials:
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2-Methyl-4-hydroxybenzaldehyde

Benzyl bromide

Potassium carbonate (anhydrous)

Ethanol

Procedure:

e Dissolve 2-methyl-4-hydroxybenzaldehyde in ethanol in a round-bottom flask.

e Add an excess of anhydrous potassium carbonate to the solution.

e Add a stoichiometric equivalent of benzyl bromide to the mixture.

» Reflux the reaction mixture for several hours, monitoring the reaction progress by thin-layer
chromatography (TLC).

 After the reaction is complete, cool the mixture to room temperature and filter to remove the
potassium carbonate.

» Evaporate the ethanol under reduced pressure.

e The crude product can be purified by recrystallization or column chromatography.

Ethanol, K2CO3

2-Methyl-4-hydroxybenzaldehyde

Click to download full resolution via product page

Caption: Williamson Ether Synthesis Workflow for 2-Methyl-4-benzyloxybenzaldehyde.

Chemical Reactivity
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The aldehyde functional group in 2-Methyl-4-benzyloxybenzaldehyde is a primary site of
reactivity, undergoing typical aldehyde reactions such as:

Oxidation: Can be oxidized to the corresponding carboxylic acid.

Reduction: Can be reduced to the corresponding primary alcohol.

Nucleophilic Addition: The carbonyl carbon is susceptible to attack by nucleophiles.

Condensation Reactions: Can react with amines to form Schiff bases (imines).

Applications in Drug Development and Biological
Activity

While specific biological activities for 2-Methyl-4-benzyloxybenzaldehyde are not extensively
documented, benzyloxybenzaldehyde derivatives have shown promise as selective inhibitors of
aldehyde dehydrogenase (ALDH), particularly the ALDH1A3 isoform.[5] ALDH enzymes are
involved in cellular detoxification and the synthesis of retinoic acid, a key signaling molecule.
Overexpression of ALDH1A3 is associated with cancer stem cells and chemoresistance.

Potential Signaling Pathway Involvement: ALDH1A3
Inhibition

Inhibitors based on the benzyloxybenzaldehyde scaffold could potentially target the ALDH1A3
enzyme, leading to a reduction in retinoic acid production. This could, in turn, modulate the

retinoic acid signaling pathway, which plays a crucial role in cell proliferation, differentiation,
and apoptosis.
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Caption: Potential Inhibition of the ALDH1A3 Signaling Pathway.

Safety and Handling

2-Methyl-4-benzyloxybenzaldehyde is classified as a hazardous substance.[1]
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e Hazard Statements:
o H315: Causes skin irritation.
o H319: Causes serious eye irritation.
o H335: May cause respiratory irritation.

 Precautionary Statements:

(¢]

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

[¢]

P280: Wear protective gloves/protective clothing/eye protection/face protection.

[¢]

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

[e]

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove
contact lenses, if present and easy to do. Continue rinsing.

Standard laboratory safety protocols should be strictly followed when handling this compound.

Conclusion

2-Methyl-4-benzyloxybenzaldehyde is a valuable chemical intermediate with potential
applications in organic synthesis and drug discovery. While experimental data for this specific
compound is limited, its structural similarity to other benzyloxybenzaldehydes provides a basis
for understanding its properties and reactivity. Further research into its biological activities,
particularly as a potential ALDH1A3 inhibitor, is warranted to explore its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 2. Benzaldehyde, 4-(phenylmethoxy)- [webbook.nist.gov]

o 3.4 FEEFFE 97% | Sigma-Aldrich [sigmaaldrich.com]

e 4. 4-(Benzyloxy)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
e 5. mdpi.com [mdpi.com]

 To cite this document: BenchChem. [An In-Depth Technical Guide to 2-Methyl-4-
benzyloxybenzaldehyde]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b026560#2-methyl-4-benzyloxybenzaldehyde-
chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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